

An In-depth Technical Guide to the Physical and Chemical Properties of Jaconine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid **Jaconine**. The information presented herein is intended for an audience with a strong scientific background, particularly those involved in natural product chemistry, toxicology, and drug development. This document consolidates available data on the physical and chemical properties of **Jaconine**, details relevant experimental protocols, and visualizes key pathways associated with its toxicological profile.

Core Physical and Chemical Properties of Jaconine

Jaconine is a chlorinated pyrrolizidine alkaloid, a class of secondary metabolites produced by various plant species, most notably those belonging to the Senecio genus.[1] Its structure is closely related to other hepatotoxic pyrrolizidine alkaloids.[2] The presence of a chlorine atom is a distinguishing feature of **Jaconine**.

Below is a table summarizing the key physical and chemical properties of **Jaconine**. It is important to note that while some of these properties have been experimentally determined, others are computed or estimated based on its chemical structure.



Property	Value	Source
IUPAC Name	(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0 ¹⁴ ,1 ⁷]heptade c-11-ene-3,8-dione	PubChem[3]
CAS Number	480-75-1	PubChem[3]
Molecular Formula	C18H26CINO6	PubChem[3]
Molecular Weight	387.86 g/mol	Sigma-Aldrich[4]
Appearance	Solid	Sigma-Aldrich[4]
Melting Point	Not experimentally determined. The related compound, Jacobine, has a reported melting point of 228°C.	ChemicalBook[5]
Boiling Point	Not experimentally determined. The related compound, Jacobine, has a roughly estimated boiling point of 485.2°C.	ChemicalBook[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	BioCrick[2]
pKa (Predicted)	12.89 ± 0.60	ChemicalBook[5]
XLogP3-AA (Computed)	0.6	PubChem[3]
Hydrogen Bond Donor Count	2	PubChem[3]
Hydrogen Bond Acceptor Count	6	PubChem[3]
Rotatable Bond Count	2	PubChem[3]



Experimental Protocols

Detailed experimental protocols specifically for **Jaconine** are scarce in the literature. However, general methodologies for the extraction, isolation, and analysis of pyrrolizidine alkaloids from plant material are well-established. The following protocol is a representative example of how **Jaconine** could be analyzed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a common technique for the detection and quantification of these compounds.[6]

Protocol: Analysis of Jaconine in Plant Material by HPLC-MS

- 1. Sample Preparation and Extraction:
- a. Grinding: Air-dried plant material (e.g., from Senecio jacobaea) is finely ground to a homogenous powder.
- b. Extraction: A known quantity of the powdered material (e.g., 1-2 grams) is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) by shaking or sonication for a specified period (e.g., 2 hours).
- c. Centrifugation: The mixture is centrifuged to pellet the solid plant material.
- d. Solid-Phase Extraction (SPE): The supernatant is passed through a cation-exchange SPE cartridge. The cartridge is then washed with water followed by methanol to remove interfering compounds. The pyrrolizidine alkaloids are subsequently eluted with an ammoniated organic solvent (e.g., 5% ammonia in methanol).
- e. Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for HPLC analysis (e.g., methanol/water mixture).
- 2. HPLC-MS Analysis:
- a. HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is used.



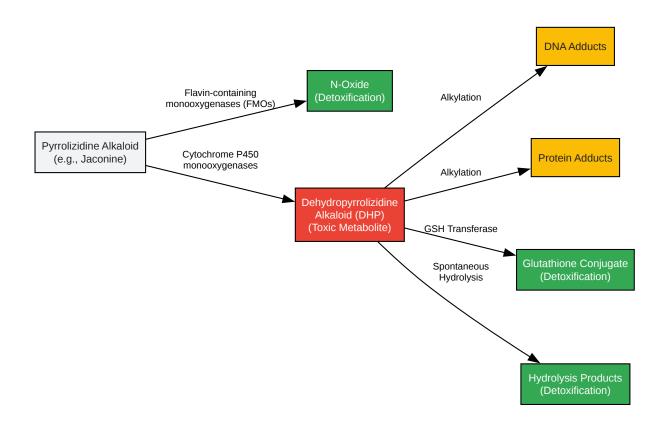
- b. Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to achieve optimal separation of the alkaloids.
- c. Mass Spectrometry: The HPLC system is coupled to a mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- d. Detection and Quantification: **Jaconine** and other pyrrolizidine alkaloids are identified based on their specific retention times and mass-to-charge ratios (m/z). Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Mandatory Visualizations

Metabolic Pathway of Pyrrolizidine Alkaloids

The toxicity of **Jaconine**, like other pyrrolizidine alkaloids, is dependent on its metabolic activation in the liver. The following diagram illustrates the generic metabolic pathway of pyrrolizidine alkaloids, leading to either detoxification or the formation of toxic reactive metabolites.





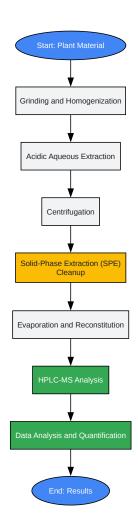
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Metabolic activation and detoxification of pyrrolizidine alkaloids.

Experimental Workflow for Pyrrolizidine Alkaloid Analysis

The following diagram outlines the typical experimental workflow for the analysis of pyrrolizidine alkaloids like **Jaconine** from a plant matrix.





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Workflow for the analysis of pyrrolizidine alkaloids.

Toxicological Profile

Jaconine is classified as a toxic compound.[3] Pyrrolizidine alkaloids are known for their hepatotoxicity, which can lead to conditions such as veno-occlusive disease.[1] The toxicity is primarily due to the bioactivation of the pyrrolizidine nucleus in the liver to highly reactive pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[2]



Due to its inherent toxicity, research and handling of **Jaconine** should be conducted with appropriate safety precautions in a laboratory setting designed for handling potent toxins.

Conclusion

Jaconine is a pyrrolizidine alkaloid with significant toxicological properties. This guide has provided a summary of its known physical and chemical characteristics, a general protocol for its analysis, and visualizations of its metabolic fate and analytical workflow. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action, which could inform risk assessment and potential therapeutic applications of related, less toxic derivatives. Professionals working with this compound should exercise extreme caution and adhere to strict safety protocols.

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